molecular formula C13H24O B1366640 (Z,E)-Trideca-4,7-dien-1-ol CAS No. 57981-61-0

(Z,E)-Trideca-4,7-dien-1-ol

Cat. No. B1366640
CAS RN: 57981-61-0
M. Wt: 196.33 g/mol
InChI Key: RJYCGBIUZZJVLQ-KQHSAVHASA-N
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Description

“(Z,E)-Trideca-4,7-dien-1-ol” is a long-chain unsaturated alcohol. The “Z,E” notation indicates the configuration of the double bonds in the molecule . The “Z” (from German “zusammen” meaning “together”) and “E” (from German “entgegen” meaning “opposite”) configurations refer to the positions of the highest-priority groups on each carbon of the double bond .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the positions and configurations of the double bonds. The “Z,E” notation suggests that the molecule has one “Z” configured double bond and one “E” configured double bond .


Chemical Reactions Analysis

As an unsaturated alcohol, “(Z,E)-Trideca-4,7-dien-1-ol” could potentially undergo a variety of chemical reactions. The double bonds could participate in addition reactions, oxidation reactions, or other transformations. The alcohol group (-OH) could be involved in reactions like esterification or oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(Z,E)-Trideca-4,7-dien-1-ol” would depend on its molecular structure. As an unsaturated alcohol, it would likely be a liquid at room temperature. The presence of double bonds could affect its stability, reactivity, and other properties .

Scientific Research Applications

Stereoselective Synthesis and Chemical Reactions

  • (Z,E)-Trideca-4,7-dien-1-ol and similar compounds have been utilized in stereoselective syntheses. For example, the stereoselective synthesis of oxa-bicycles using E- and Z-9-Methyldeca-3,8-dien-1-ols with aldehydes, highlights the utility of such compounds in creating structurally complex and specific organic molecules (Reddy et al., 2015). Similarly, 1,3-diene systems derived from similar compounds have applications in synthesizing sex pheromones of various pests (Yadav et al., 1989).

Role in Insect Pheromones

  • Compounds like (Z,E)-Trideca-4,7-dien-1-ol play a crucial role in the field of entomology, particularly in the study and synthesis of insect pheromones. For instance, (Z)-4-Tridecenal, an oxidation product of similar dienes, is identified as a sex pheromone component in certain wasps (Swedenborg & Jones, 1992). Furthermore, the stereoselective synthesis of dien-1-ols is pivotal for understanding and replicating insect pheromones, contributing to pest control strategies (Kuroda et al., 1987).

Applications in Food Science and Agriculture

  • In the context of food science, related compounds to (Z,E)-Trideca-4,7-dien-1-ol have been studied for their contribution to the taste and quality of agricultural products. For instance, in carrots, certain bisacetylenic oxylipins, structurally related to dien-1-ols, significantly contribute to the bitter off-taste, influencing consumer preference and product quality (Czepa & Hofmann, 2004).

Medicinal and Biological Research

  • In medicinal chemistry, compounds structurally related to (Z,E)-Trideca-4,7-dien-1-ol, such as alkylene resorcinols, have shown biological activity. For example, alkylene resorcinols derived from Lithraea molleoides exhibited strong paralyzing effects on certain nematodes, indicating potential applications in developing bioactive compounds (Valcic et al., 2002).

properties

IUPAC Name

(4Z,7E)-trideca-4,7-dien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h6-7,9-10,14H,2-5,8,11-13H2,1H3/b7-6+,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYCGBIUZZJVLQ-KQHSAVHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C/C=C\CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z,E)-Trideca-4,7-dien-1-ol

CAS RN

57981-61-0
Record name 4,7-Tridecadien-1-ol, (4E,7Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057981610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,7-Tridecadien-1-ol, (4E,7Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Z,E)-trideca-4,7-dien-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.491
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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